molecular formula C12H12N4O2S B11044871 N-[(Z)-(acetylamino)(1,3-benzothiazol-2-ylamino)methylidene]acetamide

N-[(Z)-(acetylamino)(1,3-benzothiazol-2-ylamino)methylidene]acetamide

Cat. No.: B11044871
M. Wt: 276.32 g/mol
InChI Key: RQLSHWMGAOADHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’‘-DIACETYL-N’-(1,3-BENZOTHIAZOL-2-YL)GUANIDINE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’‘-DIACETYL-N’-(1,3-BENZOTHIAZOL-2-YL)GUANIDINE typically involves the acetylation of 2-amino benzothiazole derivatives. One common method includes the reaction of 2-amino benzothiazole with acetic anhydride in the presence of a base such as triethylamine (TEA) in chloroform . The reaction conditions are generally mild, and the product is obtained in good yields.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’‘-DIACETYL-N’-(1,3-BENZOTHIAZOL-2-YL)GUANIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’‘-DIACETYL-N’-(1,3-BENZOTHIAZOL-2-YL)GUANIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’‘-DIACETYL-N’-(1,3-BENZOTHIAZOL-2-YL)GUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzothiazole derivatives are known to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
  • N’-(1,3-Benzothiazol-2-yl)-arylamides
  • 2-Substituted benzothiazoles

Uniqueness

N,N’‘-DIACETYL-N’-(1,3-BENZOTHIAZOL-2-YL)GUANIDINE is unique due to its specific acetylation pattern, which can influence its biological activity and chemical reactivity. Compared to other benzothiazole derivatives, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

N-[N-acetyl-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C12H12N4O2S/c1-7(17)13-11(14-8(2)18)16-12-15-9-5-3-4-6-10(9)19-12/h3-6H,1-2H3,(H2,13,14,15,16,17,18)

InChI Key

RQLSHWMGAOADHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=NC1=NC2=CC=CC=C2S1)NC(=O)C

Origin of Product

United States

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